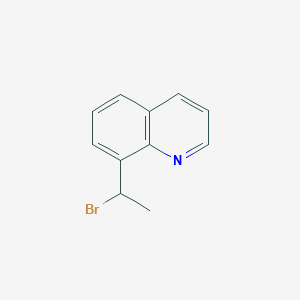![molecular formula C18H16N2O2S B2711162 N-[3-(benzyloxy)-2-thienyl]-N'-phenylurea CAS No. 339009-50-6](/img/structure/B2711162.png)
N-[3-(benzyloxy)-2-thienyl]-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simple precursors. The exact synthetic route would depend on the available starting materials and the desired conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and thienyl groups), a urea group, and an ether linkage (in the benzyloxy group). These functional groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the benzyloxy group might undergo reactions typical of ethers, while the urea group could participate in reactions involving the carbonyl group or the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility could be affected by the polar urea group and the nonpolar aromatic rings .Applications De Recherche Scientifique
Structural and Vibrational Characterization
Research on derivatives similar to N-[3-(benzyloxy)-2-thienyl]-N'-phenylurea, such as 1-benzyl-3-furoyl-1-phenylthiourea, has focused on structural, vibrational, and electronic characterization through experimental and theoretical studies. These studies provide insights into the molecular geometry, vibrational spectra, and electronic properties, utilizing techniques like XRD, IR, Raman spectroscopy, and DFT calculations. Such research highlights the conformational features dictated by substitution patterns and the potential for intramolecular hydrogen bonding, which are crucial for understanding the chemical behavior and reactivity of these compounds (Lestard et al., 2015).
Anion Binding and Hydrophobic Microenvironment
Studies have also explored the use of this compound derivatives as neutral receptors for anion binding in aqueous solutions. These investigations have demonstrated the creation of a hydrophobic microenvironment around the thiourea group, enhancing hydrogen bonding interactions. This understanding is pivotal for the design of new synthetic receptors capable of specific interactions with anions, providing a basis for developments in sensors and separation technologies (Yang et al., 2008).
Oxidative C–H Functionalization
The synthesis of biologically potent molecules from thiourea derivatives through oxidative C–S bond formation strategies exemplifies another application. Such methodologies, employing phenyliodine(III) bis(trifluoroacetate) as the oxidant, facilitate metal-free approaches to synthesizing complex organic structures. This area of research is of significant interest for the development of novel pharmaceuticals and materials with enhanced properties (Mariappan et al., 2016).
Development as Anion Receptors
Further research into N-benzamidothioureas highlights their potential as a new generation of thiourea-based receptors for anion recognition and sensing. These studies focus on understanding the interactions between the receptors and various anions, leading to significant shifts in absorption spectra and enhanced binding affinities. Such findings are crucial for the development of new materials for environmental monitoring, medical diagnostics, and chemical sensing (Nie et al., 2004).
Spectroscopic Characterization and Quantum Chemical Calculations
The synthesis and characterization of substituted benzoylthiourea derivatives offer insights into their structural properties and potential applications. Spectroscopic methods and quantum chemical calculations provide detailed information on molecular conformation, electronic structure, and intermolecular interactions. This research underpins the development of new compounds with tailored properties for applications in catalysis, material science, and pharmaceuticals (Abosadiya et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-phenyl-3-(3-phenylmethoxythiophen-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-18(19-15-9-5-2-6-10-15)20-17-16(11-12-23-17)22-13-14-7-3-1-4-8-14/h1-12H,13H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNXFTMMNXDMBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(SC=C2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2711082.png)
![2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2711086.png)









![4-benzyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2711101.png)
